Defensin5 -

Defensin5

Catalog Number: EVT-246120
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Human defensin 5 is classified under the category of antimicrobial peptides. It is synthesized in the Paneth cells located in the intestinal mucosa, where it is stored in an inactive precursor form until required for immune responses. The defensin family is further divided into alpha and beta defensins, with DEF5 belonging to the alpha subclass due to its structural characteristics and sequence homology .

Synthesis Analysis

Methods and Technical Details

The synthesis of human defensin 5 has been explored through various methods, with significant advancements made using solid-phase peptide synthesis techniques. The Fmoc (9-fluorenylmethoxycarbonyl) strategy has been optimized for DEF5 synthesis, providing a more efficient route compared to traditional Boc (tert-butyloxycarbonyl) methods. This optimized approach utilizes ChemMatrix® resin to minimize chain aggregation during synthesis .

In a typical synthesis run, approximately 15 mg of DEF5 with over 95% purity can be obtained. The process involves monitoring sequence elongation through mini-cleavage and mass spectrometry analysis at critical stages to identify and rectify any issues during synthesis. Notably, pseudoproline dipeptide units are incorporated at selected positions to enhance folding efficiency .

Molecular Structure Analysis

Structure and Data

The molecular structure of human defensin 5 is characterized by its compact conformation formed by disulfide bonds that stabilize its β-sheet arrangement. This structure is essential for its biological activity, particularly in interacting with microbial membranes. The specific amino acid sequence contributes to its unique folding pattern and functional properties, such as antimicrobial activity .

The structural data indicates that DEF5 exhibits a high degree of conservation among species, reflecting its evolutionary importance in innate immunity.

Chemical Reactions Analysis

Reactions and Technical Details

Human defensin 5 undergoes several biochemical reactions essential for its activation and function. In its precursor form, DEF5 requires proteolytic cleavage to become biologically active. This activation typically occurs in response to microbial presence or inflammatory signals within the intestinal lumen.

Additionally, DEF5 can interact with various cellular receptors, triggering signaling pathways that enhance immune responses such as cytokine production and apoptosis in infected cells . The precise mechanisms of these interactions are an area of ongoing research.

Mechanism of Action

Process and Data

The mechanism of action of human defensin 5 involves direct interaction with microbial membranes. The cationic nature of DEF5 allows it to bind to negatively charged components on bacterial surfaces, leading to membrane disruption and cell lysis. This antimicrobial activity is complemented by its ability to modulate immune responses by attracting immune cells to sites of infection .

Research has demonstrated that DEF5 can induce pro-inflammatory cytokines such as interleukin-8, further enhancing its role in host defense mechanisms .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Human defensin 5 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 3,500 Da
  • Isoelectric Point: Typically around pH 9-10 due to the presence of basic amino acids
  • Solubility: Highly soluble in aqueous solutions at physiological pH
  • Stability: Stable under physiological conditions but sensitive to extreme pH levels or high temperatures

These properties contribute significantly to its functionality as an antimicrobial agent within the gastrointestinal tract .

Applications

Scientific Uses

Human defensin 5 has garnered interest for various scientific applications:

  • Antimicrobial Research: Due to its potent antimicrobial properties, DEF5 is studied for potential therapeutic uses against infections caused by resistant bacteria.
  • Immunology: Investigations into its role in modulating immune responses provide insights into developing treatments for inflammatory bowel diseases.
  • Biotechnology: The peptide's ability to selectively target pathogens makes it a candidate for engineering new antimicrobial agents or coatings for medical devices.
Structural Biology and Molecular Architecture of Defensin5

Tertiary Structure Determinants of Antimicrobial Activity

Human defensin 5 (HD5) adopts a compact tertiary fold stabilized by three antiparallel β-strands (β1: residues 3–7; β2: residues 13–17; β3: residues 24–31) connected by flexible loops (T1 and T2) (PDB: 1ZMP) [4]. This β-sheet core creates an amphipathic surface distribution, with hydrophobic residues (e.g., Val16, Phe19, Tyr27) clustered on one face and cationic residues (Arg6, Arg25, Arg28) concentrated in the C-terminal "active region" [3] [9]. Molecular dynamics simulations reveal that the arginine-rich domain (residues 25–28) drives initial electrostatic interactions with lipopolysaccharide (LPS) components of Gram-negative bacterial membranes, particularly through salt bridges with phosphate groups of lipid A and KDO sugars [3] [7]. The structural integrity of this region is essential: Mutations at Arg25 or Arg28 reduce bactericidal activity against Salmonella typhimurium by >80%, while hydrophobicity at the dimer interface enhances membrane disruption [5] [8].

Table 1: Key Structural Motifs in HD5 and Functional Impact

Structural FeatureResidues InvolvedFunctional Consequence of Disruption
β-sheet coreCys³-Cys³¹, Cys⁵-Cys²⁰, Cys¹⁰-Cys³⁰Loss of S. aureus activity, reduced stability
Arginine-rich regionArg²⁵, Lys²⁶, Tyr²⁷, Arg²⁸4-8× reduced E. coli membrane binding affinity
Salt bridgeArg⁶-Glu¹⁴Impaired proteolytic processing in vivo
Hydrophobic dimer interfaceVal¹⁶, Phe¹⁹, Tyr²⁷Attenuated oligomerization and membrane pore formation

Role of Disulfide Bond Connectivity in Functional Stability

HD5 contains three evolutionarily conserved disulfide bonds with connectivity Cys³-Cys³¹, Cys⁵-Cys²⁰, and Cys¹⁰-Cys³⁰, forming a cysteine-stabilized αβ motif (CSαβ) [9]. Systematic mutagenesis studies demonstrate that these bonds confer distinct functional advantages:

  • Structural stability: The Cys⁵-Cys²⁰ bond anchors the β1-β2 loop, maintaining conformational rigidity essential for S. aureus activity. Its deletion reduces protease resistance by >60% [2] [9].
  • Functional plasticity: Replacement of cysteines with α-aminobutyric acid (Abu) yields HD5Abu, which retains wild-type activity against E. coli but shows 4-5 log reductions in S. aureus killing capacity [1] [5]. This indicates that Gram-negative activity relies more on sequence properties than tertiary folding.
  • Redox sensitivity: The disulfide array enables functional switching; HD6 (a homolog) gains antifungal activity under reducing conditions when disulfide bonds break [5]. Linear analogs like D5R (cysteine-free HD5) exhibit salt-sensitive activity, with complete loss of function at 100 mM NaCl against S. typhimurium [5] [8].

Table 2: Impact of Disulfide Bond Disruption on HD5 Function

Mutant TypeStructural ChangeAntimicrobial ActivityProtease Stability
Wild-type HD5Intact disulfide arrayMIC: 5 μM (E. coli), 2 μM (S. aureus)High
HD5AbuLinearized, no disulfidesE. coli activity retained; S. aureus MIC >100 μMLow
Cys5/20Ser double mutantLoss of β1-β2 constraintS. aureus MIC increased 8-foldModerate
Cys10/30Ala mutantDisrupted β3 strandGram-positive activity abolishedLow
HD5[Serhexa]All Cys→Ser substitutionsWeak E. coli activity; no S. aureus killingVery low

Dimerization and Oligomerization Dynamics in Membrane Interactions

HD5 self-associates into dimers via β-sheet dimerization, where β2 strands from two monomers form an extended antiparallel interface [4]. This dimeric state (Kd ≈ 50 μM) is the minimal functional unit for pore formation:

  • Pore architecture: Molecular dynamics simulations show that HD5 dimers induce toroidal pores in LPS membranes, with lipid headgroups reorienting toward the pore lumen. At positions 4–5 nm within the membrane core, dimers maintain stable water channels for >500 ns [3] [7].
  • Chain-specific roles: In dimeric HD5, chain B exhibits greater conformational flexibility than chain A, enabling deeper membrane insertion. Residues 22–28 (T2 loop) in chain B form 23–24 hydrogen bonds with lipid phosphates, while chain A stabilizes the complex [3].
  • Higher-order oligomers: Tetrameric HD5 assemblies generate larger pores (radius ≈ 1.8 nm) compared to dimers (1.2 nm), correlating with enhanced membrane disruption. The free energy barrier for membrane permeation decreases from 25 kcal/mol for monomers to 12 kcal/mol for tetramers [7] [10]. Sterols modulate oligomer efficacy; ergosterol in fungal membranes reduces pore stability by 30% compared to bacterial membranes [10].

Table 3: Oligomerization States and Membrane Interactions

Oligomeric StateMembrane PositionKey InteractionsBiological Consequence
MonomerLPS surfaceArg²⁵-KDO, Arg²⁸-phosphateInitial membrane docking
DimerHeadgroup regionChain B T1 loop-PI(4,5)P₂, dimer interface salt bridgesWater-filled pore initiation
TetramerHydrophobic coreLipid acyl chain penetration, toroidal curvatureComplete membrane lysis
Linear analogsNo stable insertionTransient electrostatic contactsGram-specific activity without pore formation

The structural biology of HD5 reveals a sophisticated host-defense molecule whose functionality arises from the integration of stable disulfide bonds, dynamic oligomerization, and context-dependent membrane interactions. Understanding these mechanisms provides a foundation for designing defensin-inspired antimicrobial agents targeting antibiotic-resistant pathogens.

Properties

Product Name

Defensin5

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